1,8-naphthyridine-3-carboxylic Acid
Overview
Description
1,8-Naphthyridine-3-carboxylic acid is a heterocyclic compound containing nitrogen atoms in its structure. It is a derivative of naphthyridine, which is known for its diverse biological activities and photochemical properties. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications .
Mechanism of Action
Target of Action
1,8-Naphthyridine-3-carboxylic Acid primarily targets the H1 receptor . The H1 receptor is a type of histamine receptor that belongs to the family of G-protein coupled receptors. It plays a crucial role in immune regulation via an acute and chronic inflammatory response .
Mode of Action
The compound interacts with the H1 receptor, leading to its antagonism . This interaction results in changes in the receptor’s activity, which can lead to a reduction in the symptoms of allergic reactions .
Biochemical Pathways
The antagonism of the H1 receptor by this compound affects the histamine-mediated biochemical pathways . Histamine is a chemical mediator that influences immune regulation through four different types of G-protein coupled receptors, H1, H2, H3, and H4 . By antagonizing the H1 receptor, the compound can potentially alleviate symptoms of allergic disorders like urticaria, rhino conjunctivitis, and asthma .
Pharmacokinetics
The pharmacokinetic properties of this compound derivatives were predicted using in silico computational studies . These studies help to understand the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for determining the compound’s bioavailability .
Result of Action
The result of the action of this compound is a promising bronchorelaxant effect, as demonstrated in an in vivo model using conscious guinea pigs . This bronchorelaxant effect can be beneficial in the management of respiratory conditions like asthma .
Biochemical Analysis
Biochemical Properties
1,8-Naphthyridine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with histamine receptors, specifically the H1 receptor, where it acts as an antagonist . The binding of this compound to the H1 receptor inhibits the receptor’s activity, leading to a reduction in histamine-mediated responses such as inflammation and bronchoconstriction. Additionally, this compound has been evaluated for its anti-mycobacterial activity, where it interacts with the enoyl-ACP reductase enzyme in Mycobacterium tuberculosis, inhibiting its function and thereby exerting antibacterial effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In immune cells, this compound has been shown to modulate inflammatory responses by inhibiting histamine-induced signaling pathways . This inhibition results in decreased production of pro-inflammatory cytokines and reduced cellular inflammation. In cancer cells, this compound has demonstrated cytotoxic effects, leading to apoptosis and inhibition of cell proliferation . These effects are mediated through the compound’s ability to interfere with DNA replication and repair mechanisms, ultimately disrupting cellular metabolism and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of the H1 receptor, where the compound binds to the receptor’s active site, preventing histamine from activating the receptor . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit snugly into the receptor’s binding pocket. Additionally, this compound inhibits the activity of enoyl-ACP reductase in Mycobacterium tuberculosis by binding to the enzyme’s active site, thereby blocking the enzyme’s function and preventing bacterial growth . The compound also induces changes in gene expression by interfering with transcription factors and other regulatory proteins, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively in laboratory settings. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to gradual degradation, resulting in reduced efficacy. In in vitro studies, the effects of this compound on cellular function have been observed to persist for several hours after administration, with a gradual decline in activity over time . In in vivo studies, the compound’s effects on cellular function have been shown to last for several days, with long-term administration leading to sustained therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert anti-inflammatory and antibacterial effects without significant toxicity . At higher doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to interfere with essential cellular processes and induce oxidative stress. Threshold effects have also been observed, with a minimum effective dose required to achieve therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its interactions with enzymes and cofactors. The compound is metabolized in the liver by cytochrome P450 enzymes, which facilitate its conversion into various metabolites . These metabolites are then excreted through the kidneys. The interaction of this compound with enoyl-ACP reductase in Mycobacterium tuberculosis also highlights its role in bacterial metabolic pathways, where it disrupts fatty acid synthesis and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is readily absorbed into cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound binds to various intracellular proteins, facilitating its distribution to different cellular compartments . The compound’s distribution within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . It can also translocate to the nucleus, where it influences gene expression by interacting with transcription factors and other nuclear proteins . The localization of this compound is regulated by specific targeting signals and post-translational modifications, which direct the compound to its appropriate subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Naphthyridine-3-carboxylic acid can be synthesized through various methods, including:
Multicomponent Reactions: These reactions involve the combination of multiple reactants to form the desired product in a single step.
Friedländer Approach: This method uses a green strategy involving the hydroamination of terminal alkynes followed by Friedländer cyclization.
Metal-Catalyzed Synthesis: A water-soluble iridium catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under an air atmosphere.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
1,8-Naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve replacing one functional group with another.
Common reagents and conditions used in these reactions include:
Anhydrous Iron(III) Chloride: Used in substitution reactions.
Sodium Hydroxide and Ethanol: Used in hydrolysis reactions.
Major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties.
Scientific Research Applications
1,8-Naphthyridine-3-carboxylic acid has several scientific research applications, including:
Comparison with Similar Compounds
1,8-Naphthyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Nalidixic Acid: A quinolone antibiotic used to treat urinary tract infections.
Enoxacin: A broad-spectrum antibiotic that inhibits bacterial DNA gyrase.
Trovafloxacin: Another 1,8-naphthyridine derivative with antibacterial properties.
These compounds share a similar core structure but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1,8-naphthyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-4-6-2-1-3-10-8(6)11-5-7/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXLVFZJJOXEDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406206 | |
Record name | 1,8-naphthyridine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104866-53-7 | |
Record name | 1,8-naphthyridine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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